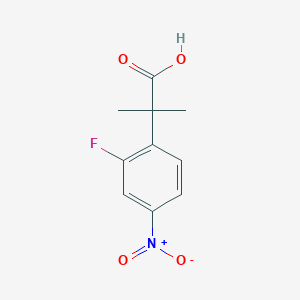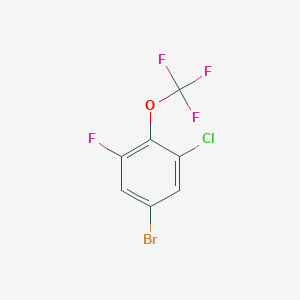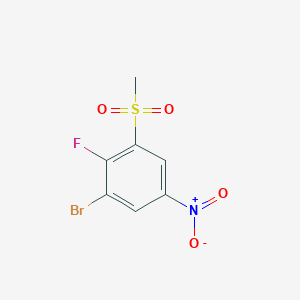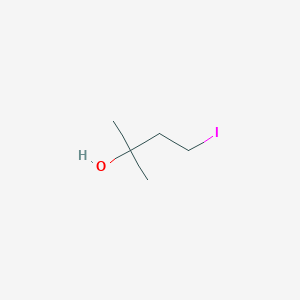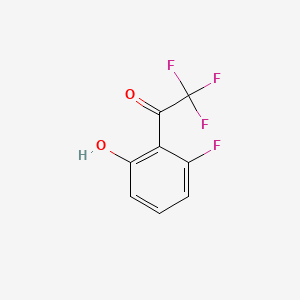
2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone
Vue d'ensemble
Description
2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone is a synthetic chemical compound with the molecular formula C8H4F4O2 and a molecular weight of 208.11 g/mol. This compound is characterized by the presence of trifluoromethyl and fluoro-hydroxyphenyl groups, making it a unique entity in the realm of organic chemistry.
Méthodes De Préparation
The synthesis of 2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone can be achieved through several methods:
Direct Reaction: One common method involves the direct reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of trifluoroacetic anhydride with a benzene ring in the presence of a Lewis acid like aluminum chloride (AlCl3).
Gas Phase Reaction: A third method involves the reaction of trifluoromethane gas with benzoyl chloride or benzoic acid esters, yielding a product with a yield of 70-80%.
Analyse Des Réactions Chimiques
2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and hydroxy positions, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Condensation: It can also participate in condensation reactions with various aromatic compounds to form new aromatic polymers.
Applications De Recherche Scientifique
2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with fluorinated aromatic structures.
Industry: It is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways: It may affect biochemical pathways involving oxidative stress and inflammation, although detailed studies are still required to fully elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone can be compared with other similar compounds:
2,2,2-Trifluoro-1-phenylethanone: This compound lacks the additional fluoro and hydroxy groups, making it less reactive in certain substitution and condensation reactions.
2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethanone: This compound is similar but lacks the additional fluoro group, which can affect its reactivity and interactions with other molecules.
5-Fluoro-2-hydroxyacetophenone: This compound has a similar structure but differs in the position of the fluoro and hydroxy groups, leading to different chemical properties and reactivity.
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-4-2-1-3-5(13)6(4)7(14)8(10,11)12/h1-3,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFNFJLUGOPZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





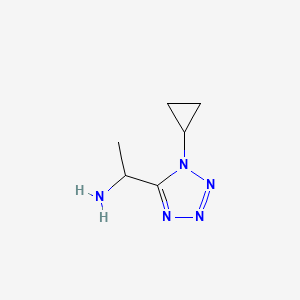
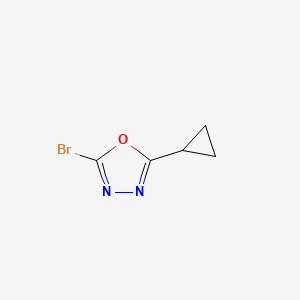


![1-bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B1379975.png)
